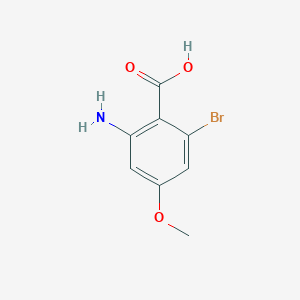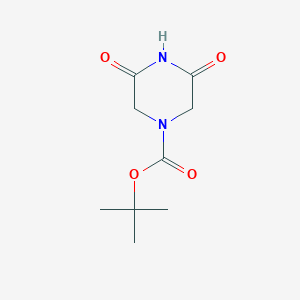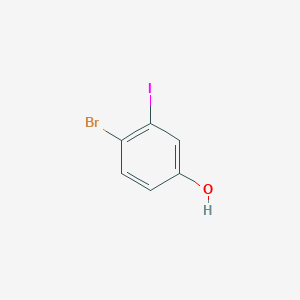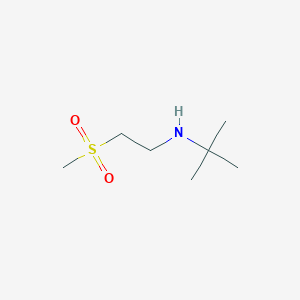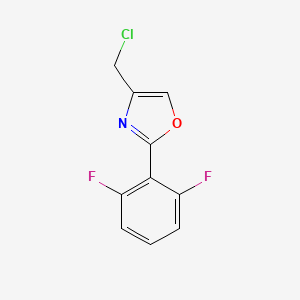
4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
描述
4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a difluorophenyl group attached to an oxazole ring. This compound is part of the oxazole family, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. Oxazoles are known for their diverse biological activities and applications in various fields of chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of amino acids or their derivatives. For example, the cyclization of 2-aminobenzamide derivatives can yield oxazole rings.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a fluorine-containing electrophile reacts with a benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxyl group, resulting in the formation of 4-(carboxymethyl)-2-(2,6-difluorophenyl)-1,3-oxazole.
Reduction: Reduction reactions can reduce the oxazole ring, leading to the formation of a pyrrolidine derivative.
Substitution: Substitution reactions can replace the chloromethyl group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.
Major Products Formed:
Oxidation: 4-(carboxymethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
Reduction: Pyrrolidine derivative
Substitution: Hydroxylated or aminated derivatives
科学研究应用
4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole has various applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism by which 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
相似化合物的比较
4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole can be compared with other similar compounds, such as:
4-(Chloromethyl)-2-(3,5-difluorophenyl)-1,3-oxazole: Similar structure but with a different position of the difluorophenyl group.
4-(Chloromethyl)-2-(2,4-difluorophenyl)-1,3-oxazole: Similar structure but with a different position of the difluorophenyl group.
4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-oxazole: Similar structure but with chlorine atoms instead of fluorine atoms.
These compounds may exhibit different biological activities and properties due to the variations in their structures.
属性
IUPAC Name |
4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-4-6-5-15-10(14-6)9-7(12)2-1-3-8(9)13/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPZPSZETNAYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=CO2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


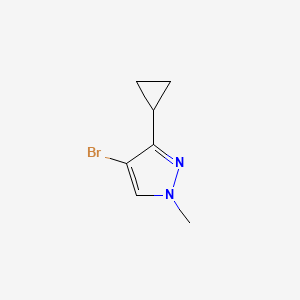
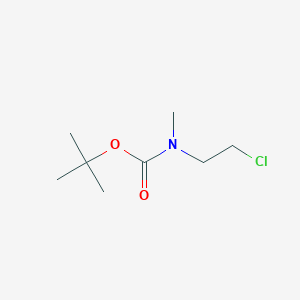
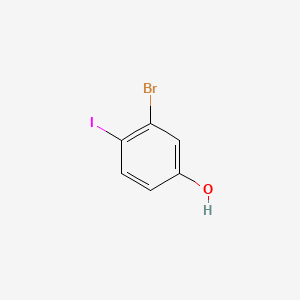
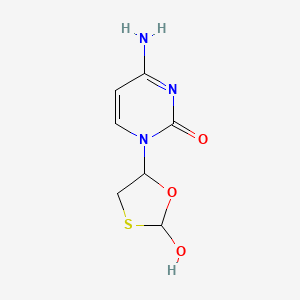
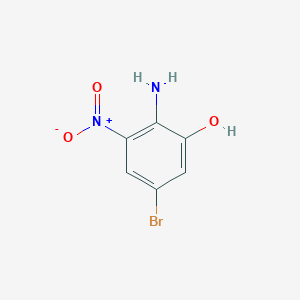
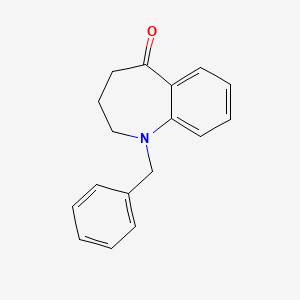
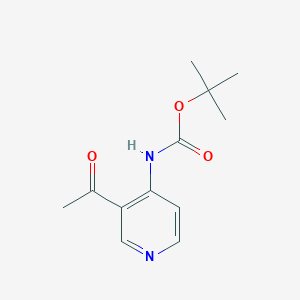
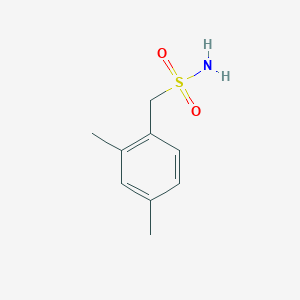
![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)

